molecular formula C16H24N4O3S B11441665 Ethyl 1-[4-amino-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate

Ethyl 1-[4-amino-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate

Cat. No.: B11441665
M. Wt: 352.5 g/mol
InChI Key: ZHFUBEUNEICJTR-UHFFFAOYSA-N
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Description

Ethyl 1-[4-amino-5-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidinecarboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[4-amino-5-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the thiazole ring through a cyclization reaction involving a suitable thioamide and a haloketone. The piperidine ring can be introduced through a nucleophilic substitution reaction, followed by the incorporation of the pyrrolidine moiety via an amide coupling reaction. The final step involves the esterification of the carboxylic acid group to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory conditions to industrial reactors, ensuring that the synthesis is both cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-amino-5-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-[4-amino-5-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer, bacterial infections, and viral infections.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of ethyl 1-[4-amino-5-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of key biological processes, such as DNA replication or protein synthesis, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[4-amino-5-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate is unique due to its combination of structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C16H24N4O3S

Molecular Weight

352.5 g/mol

IUPAC Name

ethyl 1-[4-amino-5-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C16H24N4O3S/c1-2-23-15(22)11-5-9-20(10-6-11)16-18-13(17)12(24-16)14(21)19-7-3-4-8-19/h11H,2-10,17H2,1H3

InChI Key

ZHFUBEUNEICJTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC(=C(S2)C(=O)N3CCCC3)N

Origin of Product

United States

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